N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)-1-naphthamide
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Overview
Description
N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)-1-naphthamide is a complex organic compound that features a pyridazine ring, a pyridine ring, and a naphthamide moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)-1-naphthamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridazine Ring: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the Pyridine Ring: The pyridine ring is introduced through a nucleophilic substitution reaction.
Coupling with Naphthamide: The final step involves coupling the pyridazine-pyridine intermediate with a naphthamide derivative under amide bond-forming conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This often includes the use of high-throughput reactors and continuous flow chemistry techniques to ensure consistent production at scale .
Chemical Reactions Analysis
Types of Reactions
N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)-1-naphthamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the pyridine and pyridazine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)-1-naphthamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)-1-naphthamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes and receptors, leading to its observed pharmacological effects. The exact pathways and molecular targets are still under investigation, but it is known to interfere with cellular processes such as DNA replication and protein synthesis .
Comparison with Similar Compounds
Similar Compounds
Pyridazine Derivatives: Compounds like pyridazinone and pyridazine-based drugs.
Pyridine Derivatives: Compounds such as pyridoxine and pyridine-based pharmaceuticals.
Uniqueness
N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)-1-naphthamide is unique due to its combined structural features of pyridazine, pyridine, and naphthamide. This combination imparts a distinct set of pharmacological properties that are not commonly found in other similar compounds .
Properties
IUPAC Name |
N-[2-[[6-(pyridin-4-ylamino)pyridazin-3-yl]amino]ethyl]naphthalene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N6O/c29-22(19-7-3-5-16-4-1-2-6-18(16)19)25-15-14-24-20-8-9-21(28-27-20)26-17-10-12-23-13-11-17/h1-13H,14-15H2,(H,24,27)(H,25,29)(H,23,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFQCFYQKJCSVDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NCCNC3=NN=C(C=C3)NC4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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